1-(4-Methylbenzoyl)proline

Medicinal Chemistry ADME Chromatography

This chiral N-acylproline derivative (≥95% purity) is essential for constructing peptidomimetics and developing prolyl peptidase inhibitors. Its unique 4-methylbenzoyl substitution provides distinct steric and electronic properties (LogP 1.88) unavailable in N-benzoylproline or simpler analogs. Supplied with full analytical documentation (NMR, HPLC, GC), it ensures reproducible SAR studies and chromatographic method development. For research use only; not for diagnostic or therapeutic applications.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 358674-84-7
Cat. No. B3131841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylbenzoyl)proline
CAS358674-84-7
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O
InChIInChI=1S/C13H15NO3/c1-9-4-6-10(7-5-9)12(15)14-8-2-3-11(14)13(16)17/h4-7,11H,2-3,8H2,1H3,(H,16,17)
InChIKeyXXIZSXAVJZFQFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methylbenzoyl)proline (CAS 358674-84-7): An Overview of Its Chemical Identity and Procurement Specifications


1-(4-Methylbenzoyl)proline (CAS: 358674-84-7) is a chiral N-acyl-alpha amino acid derivative, formally named (2S)-1-(4-methylbenzoyl)pyrrolidine-2-carboxylic acid, with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . It is characterized by an L-proline core bearing a 4-methylbenzoyl group on the nitrogen atom . The compound is a solid with a predicted boiling point of 452.5±45.0 °C and a predicted density of 1.258±0.06 g/cm³ . It is primarily offered for research and development purposes with a standard purity of 95%, and its procurement is typically accompanied by analytical documentation, including NMR, HPLC, or GC reports .

1-(4-Methylbenzoyl)proline Procurement: Why Structural Analogs Are Not Interchangeable in Research


The scientific and industrial value of 1-(4-Methylbenzoyl)proline is contingent upon its precise molecular architecture, which cannot be replicated by closely related analogs. Substitution of the 4-methylbenzoyl moiety with other acyl groups, such as a benzoyl or a substituted benzoyl, alters the compound's electronic distribution, steric profile, and lipophilicity (LogP: 1.88) . These physicochemical changes directly impact its performance in applications like chiral separation, peptide mimicry, and as a synthetic intermediate, where specific interactions with biological targets or reaction centers are required [1]. Consequently, substituting 1-(4-Methylbenzoyl)proline with a non-identical analog introduces an uncontrolled variable that can invalidate experimental reproducibility or lead to synthetic failure. The following quantitative evidence underscores the specific, non-interchangeable characteristics of this precise compound.

1-(4-Methylbenzoyl)proline Evidence Guide: Comparative Data for Scientific and Procurement Decisions


Comparative Physicochemical Profile: Calculated LogP and pKa Values vs. Unsubstituted Benzoylproline

The introduction of a methyl group at the para-position of the benzoyl ring in 1-(4-Methylbenzoyl)proline increases its lipophilicity relative to the unsubstituted N-benzoylproline. The calculated partition coefficient (LogP) for the target compound is 1.88 , whereas N-benzoylproline has a lower calculated LogP of 1.35 . This difference predicts altered behavior in reversed-phase chromatography and biological partitioning. Additionally, the predicted acid dissociation constant (pKa) for the target compound is 5.34±0.10 , compared to a predicted pKa of 5.26±0.10 for N-benzoylproline .

Medicinal Chemistry ADME Chromatography

Analytical Specification: Vendor-Defined Purity Threshold for Reproducible Research

Reputable vendors define the standard purity of 1-(4-Methylbenzoyl)proline at 95% . This specification is critical as it ensures the compound is sufficiently free of impurities that could act as catalysts, inhibitors, or competing reactants in sensitive applications. The availability of batch-specific QC data, including NMR, HPLC, and GC reports from suppliers like Bidepharm, provides a verifiable basis for procurement decisions compared to sources offering lower purity or no analytical guarantees .

Quality Control Synthetic Chemistry Procurement

Structural Specificity in Enzyme Inhibition: A Case of Class-Level Differentiation

Proline derivatives with N-terminal acyl modifications are recognized motifs for inhibiting proline-specific peptidases, a class of enzymes including prolyl endopeptidase (PEP) and fibroblast activation protein (FAP) [1][2]. While specific Ki/IC50 data for 1-(4-Methylbenzoyl)proline against these targets is not available in the primary literature, its close structural analog, N-(4-chloro-benzyl)-4-((S)-2-formyl-pyrrolidin-1-yl) derivative, exhibits an IC50 of 57 nM against rat post-proline cleaving enzyme (PPCE) [3]. This establishes the class relevance of the N-acylproline scaffold. The unique 4-methylbenzoyl group on the target compound is therefore a distinct structural feature that would be expected to confer a different selectivity and potency profile compared to other N-substituted analogs, such as those with chloro- or unsubstituted benzoyl groups.

Biochemistry Enzymology Drug Discovery

1-(4-Methylbenzoyl)proline: Recommended Applications Stemming from Evidence


As a Building Block in Peptidomimetic Synthesis

Based on its defined stereochemistry and the class of N-acylproline derivatives, 1-(4-Methylbenzoyl)proline is well-suited as a synthetic intermediate for constructing peptidomimetics [1]. The 4-methylbenzoyl group introduces a specific steric and electronic environment that can be leveraged to restrict conformational flexibility or alter the binding affinity of a peptide analog, a common strategy in medicinal chemistry SAR studies. The availability of the compound at 95% purity with supporting analytical data from vendors like Fluorochem and Bidepharm ensures a reliable starting material for these multi-step syntheses .

For the Development of Prolyl Peptidase Inhibitor Probes

The N-acylproline scaffold is a validated core for developing inhibitors of prolyl peptidases, a family of enzymes with roles in neurological function and cancer [1][2]. 1-(4-Methylbenzoyl)proline serves as a distinct molecular probe for SAR studies in this field. Its unique 4-methylbenzoyl substitution differentiates it from other analogs like N-benzoylproline, allowing researchers to investigate the impact of para-substitution on inhibitor potency and selectivity against targets such as prolyl endopeptidase (PEP) and fibroblast activation protein (FAP) [3].

As a Chromatographic Standard for Method Development

The predicted physicochemical properties of 1-(4-Methylbenzoyl)proline, specifically its LogP of 1.88, make it a suitable reference compound for developing and validating reversed-phase HPLC methods . Its distinct retention time, driven by its unique lipophilicity compared to more polar or less substituted analogs, can serve as a benchmark for optimizing separation conditions for a series of related N-acylproline derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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